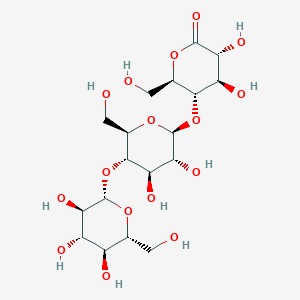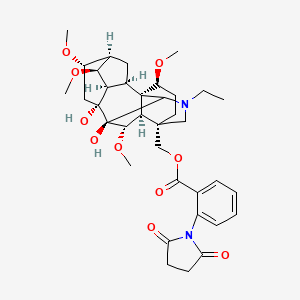
Imazodan
説明
Imazodan is a phosphodiesterase III inhibitor that was developed by Parke-Davis to treat heart failure and ischemic heart disorders . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole compounds, like Imazodan, involves the formation of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The nitrogen atom of the imidazole ring can coordinate with metal ions to form metal-organic frameworks . A one-pot metal and acid-free synthesis of 2,4,5-trisubstituted imidazoles has also been reported .
Molecular Structure Analysis
Imazodan has a chemical formula of C13H12N4O, an exact mass of 240.10, and a molecular weight of 240.270 . It is a very strong basic compound based on its pKa .
科学的研究の応用
Treatment of Chronic Congestive Heart Failure
Imazodan has been evaluated for its effectiveness in treating chronic congestive heart failure. A 12-week, multicenter, double-blind, randomized, placebo-controlled trial involving 147 patients was conducted to determine the clinical efficacy and safety of Imazodan . As a type III phosphodiesterase inhibitor, Imazodan plays a role in increasing cardiac contractility, which is crucial for patients suffering from heart failure.
Positive Inotropic Agent
Imazodan is recognized for its role as a positive inotropic agent. It exerts a selective inhibitory effect on the low K cyclic-AMP-specific form of phosphodiesterase (PDE III), which is present in cardiac muscle . This action is beneficial in providing short-term hemodynamic benefits without the long-term adverse effects associated with classic inotropic agents.
Calcium Sensitization
Research has indicated that Imazodan may enhance contractility without increasing cAMP and intracellular calcium concentrations . This mechanism of calcium sensitization represents a significant improvement over classic positive inotropic agents, offering hemodynamic and symptomatic improvements without increasing the risk of cardiac events.
Vasodilator Property
Imazodan exhibits a vasodilator property via ATP-dependent potassium channels . This dual mechanism of action combines positive inotropic action mediated via calcium sensitization with vasodilation, which can be particularly beneficial in managing cardiovascular conditions.
Na+/Ca2+ Exchange Activity Enhancement
Imazodan has been associated with an increase in cardiac contractility in a cAMP-independent manner, likely mediated by an enhancement of Na+/Ca2+ exchange activity . This is due to a Na+ channel agonist-induced increase in the cardiac myocyte intracellular Na+ concentration.
ATP-Mediated Signal Transduction in Myocardium
In the context of congestive heart failure (CHF), Imazodan has been studied for its impact on ATP-mediated signal transduction in the myocardium . Treatment with Imazodan improved left ventricle function and decreased the attenuation of inotropic response to ATP in animal models.
Phosphodiesterase Inhibition
Imazodan’s inhibition of phosphodiesterase, particularly PDE III, has been a focus of research due to its implications for multiple molecular forms of cyclic nucleotide phosphodiesterase and the compartmentation of cyclic AMP .
Cardiac Contractility Augmentation
Imazodan is known to augment cardiac contractile activity, which is a critical function in the management of various cardiac conditions . Its ability to cause an increase in intracellular Ca2+ concentration in isolated cardiomyocytes highlights its potential therapeutic applications.
Safety and Hazards
作用機序
Target of Action
Imazodan primarily targets Phosphodiesterase III (PDE III) . PDE III is an enzyme that plays a crucial role in cardiac function by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences heart muscle contraction .
Mode of Action
Imazodan, as a PDE III inhibitor, prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase enhances the contractility of the heart muscle without a concurrent increase in the risk of cardiac events . It’s worth noting that the effect of Imazodan can vary among different species.
Biochemical Pathways
The primary biochemical pathway affected by Imazodan involves the regulation of cAMP and intracellular calcium concentrations . By inhibiting PDE III, Imazodan increases cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates various proteins, leading to an increased influx of calcium ions through the slow channel and an increased rate of reuptake of calcium by the sarcoplasmic reticulum . This results in enhanced contractility of the heart muscle.
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The primary result of Imazodan’s action is an increase in cardiac contractility . This is achieved without a concurrent increase in the risk of cardiac events, making it a significant improvement over classic positive inotropic agents . This enhanced contractility can help improve the symptoms of conditions like congestive heart failure.
特性
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYWVMXSWJFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89198-09-4 (hydrochloride) | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045160 | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imazodan | |
CAS RN |
84243-58-3 | |
| Record name | Imazodan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZODAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)












